

Protocol for Delavirdine Susceptibility Testing in Clinical HIV-1 Isolates

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Compound of Interest		
Compound Name:	Delavirdine	
Cat. No.:	B1662856	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), a critical component in the viral replication cycle.[1][2] It binds directly to a hydrophobic pocket near the active site of RT, blocking the RNA-dependent and DNA-dependent DNA polymerase activities.[1][2][3] Monitoring the susceptibility of clinical HIV-1 isolates to **Delavirdine** is crucial for effective patient management and for understanding the evolution of drug resistance. This document provides detailed protocols for both phenotypic and genotypic susceptibility testing of **Delavirdine** in clinical isolates.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of Delavirdine against Laboratory and Clinical Isolates



Isolate Type	Number of Isolates (n)	Assay Type	Parameter	Concentrati on Range (µM)	Mean Concentrati on (μΜ)
Laboratory	5	Cell Culture	IC50	0.005 - 0.030	-
Laboratory	5	Cell Culture	IC90	0.04 - 0.10	-
Clinical	74	Cell Culture	IC50	0.001 - 0.69	0.038
Clinical	24	Cell Culture	IC90	0.05 - 0.10	-
Clinical (Baseline)	-	Cell Culture	IC50	0.01 - 0.132	0.022 (median)
Clinical (Week 8, Monotherapy)	-	Cell Culture	IC50	0.01 - 27.53	5.365 (median)

Data compiled from multiple sources.[1][2][3][4]

Table 2: Key Reverse Transcriptase (RT) Mutations Associated with Delavirdine Resistance



Mutation	Effect on Delavirdine Susceptibility	Cross-Resistance	Notes
K103N	High-level resistance (~50-fold reduction)	Confers cross- resistance to other NNRTIs like nevirapine and efavirenz.[1][5][6]	A predominant mutation observed in patients failing Delavirdine-containing regimens.[1][5][7]
Y181C	High-level resistance (~50- to 100-fold reduction)	Confers cross- resistance to nevirapine, but limited effect on efavirenz susceptibility.[6]	Frequently develops in patients on Delavirdine therapy.[1] [5][7]
P236L	Confers resistance to Delavirdine	Can result in hypersensitivity to other NNRTIs.[1][5][6]	Less commonly observed in clinical isolates compared to K103N and Y181C.[1] [5][8]
L100I	Intermediate resistance	Causes intermediate resistance to nevirapine and efavirenz as well.[6]	
M230L	High-level resistance	Confers high-level resistance to nevirapine and intermediate resistance to efavirenz.[6]	_

Experimental Protocols

Two primary methodologies are employed for assessing **Delavirdine** susceptibility: phenotypic and genotypic assays. Phenotypic assays directly measure the ability of the virus to replicate in



the presence of the drug, while genotypic assays identify resistance-associated mutations in the viral genome.

Phenotypic Susceptibility Testing Protocol (Cell-Based Assay)

This protocol is based on the ACTG-Department of Defense consensus methodology for HIV-1 drug susceptibility testing.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of **Delavirdine** for a clinical HIV-1 isolate.

Materials:

- Patient-derived peripheral blood mononuclear cells (PBMCs) or plasma containing HIV-1.
- Healthy donor PBMCs, stimulated with phytohemagglutinin (PHA).
- Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 10 U/mL interleukin-2).
- **Delavirdine** stock solution (in DMSO, serially diluted).
- 96-well cell culture plates.
- HIV-1 p24 antigen ELISA kit.
- CO2 incubator (37°C, 5% CO2).

Procedure:

- Virus Stock Preparation: Co-culture patient PBMCs with PHA-stimulated donor PBMCs to amplify the clinical HIV-1 isolate. Harvest the culture supernatant containing the virus stock when significant p24 antigen levels are detected.
- Assay Setup:
 - Seed PHA-stimulated donor PBMCs in a 96-well plate.



- Prepare serial dilutions of **Delavirdine** in complete RPMI medium, ranging from 0.01 to 50 μM.[1] Add the drug dilutions to the appropriate wells. Include a no-drug control.
- Infect the cells with a standardized amount of the patient's virus stock.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
- Endpoint Measurement: After incubation, measure the amount of HIV-1 p24 antigen in the culture supernatant of each well using an ELISA kit.
- Data Analysis:
 - Calculate the percentage of viral inhibition for each **Delavirdine** concentration relative to the no-drug control.
 - Plot the percentage of inhibition against the **Delavirdine** concentration (log scale).
 - Determine the IC50 value, which is the concentration of **Delavirdine** that inhibits viral replication by 50%.

Genotypic Susceptibility Testing Protocol (Sanger Sequencing of Reverse Transcriptase Gene)

Objective: To identify mutations in the HIV-1 reverse transcriptase gene known to confer resistance to **Delavirdine**.

Materials:

- Patient plasma or cultured PBMCs containing proviral DNA.[1]
- Viral RNA or proviral DNA extraction kit.
- Reverse transcriptase and primers for cDNA synthesis (if starting from RNA).
- PCR amplification kit with primers flanking the RT coding region of the pol gene.[1]
- DNA purification kit.



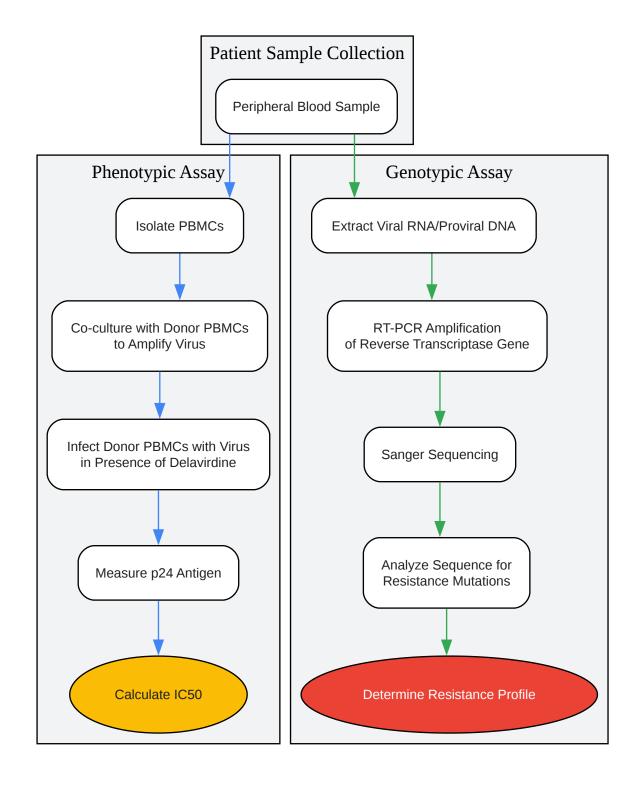
- Sanger sequencing reagents and access to a capillary sequencing platform.
- Sequence analysis software.

Procedure:

- Nucleic Acid Extraction: Extract viral RNA from patient plasma or proviral DNA from patient PBMCs.[1]
- Reverse Transcription (for RNA): If starting with viral RNA, perform reverse transcription to synthesize cDNA.
- PCR Amplification: Amplify the region of the pol gene encoding the reverse transcriptase using specific primers.[1]
- PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.
- Sequencing: Perform Sanger sequencing of the purified PCR product using appropriate sequencing primers.[1]
- · Sequence Analysis:
 - Assemble the sequencing reads to obtain the consensus sequence of the RT gene.
 - Align the patient-derived RT sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
 - Identify amino acid substitutions at codons known to be associated with **Delavirdine** resistance (see Table 2).
 - Interpret the resistance profile based on the identified mutations using resources such as the Stanford University HIV Drug Resistance Database.

Mandatory Visualization





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Caption: Workflow for **Delavirdine** susceptibility testing.



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